molecular formula C9H20N2O3 B034437 Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- CAS No. 103836-70-0

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-

Cat. No. B034437
M. Wt: 204.27 g/mol
InChI Key: DUOISROSAWNEDN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The exact mechanism of action of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, as well as increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Biochemical And Physiological Effects

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In vivo studies have shown that it can reduce oxidative stress, inflammation, and tissue damage in animal models of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in lab experiments is its relatively low toxicity and high solubility in water. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations is its instability in acidic and basic conditions, which can affect its biological activity and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-. One area of research is the development of more potent and selective analogs of the compound for use in medicine and agriculture. Another area of research is the elucidation of its exact mechanism of action and signaling pathways involved in its biological effects. Additionally, the potential use of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in combination with other drugs or therapies for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a precursor for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes.

properties

CAS RN

103836-70-0

Product Name

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[[(2R)-1-hydroxypropan-2-yl]-methylamino]carbamate

InChI

InChI=1S/C9H20N2O3/c1-7(6-12)11(5)10-8(13)14-9(2,3)4/h7,12H,6H2,1-5H3,(H,10,13)/t7-/m1/s1

InChI Key

DUOISROSAWNEDN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)N(C)NC(=O)OC(C)(C)C

SMILES

CC(CO)N(C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CO)N(C)NC(=O)OC(C)(C)C

synonyms

Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-

Origin of Product

United States

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